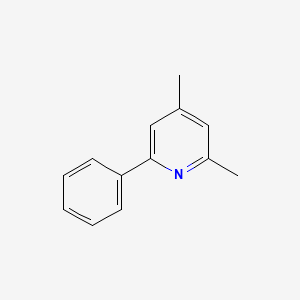

2,4-Dimethyl-6-phenylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Material Science

Pyridine and its derivatives represent a cornerstone in the field of heterocyclic chemistry, with their applications spanning a vast array of scientific disciplines. As a six-membered heteroaromatic ring containing one nitrogen atom, the pyridine scaffold is a ubiquitous structural motif found in numerous natural products, including essential vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. ontosight.aismolecule.com The inherent chemical properties of the pyridine ring have established its derivatives as indispensable tools in both organic synthesis and material science. smolecule.commolaid.com

In the realm of organic synthesis, pyridine derivatives are exceptionally versatile. They function as fundamental building blocks for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aismolecule.com The nitrogen atom imparts basic and nucleophilic characteristics to the molecule, allowing it to serve as a catalyst, an acid scavenger to neutralize acids produced during reactions, and as a stable ligand for various organometallic compounds. ontosight.aichemsrc.com The electronic nature of the pyridine ring, characterized by π-deficiency due to the electronegative nitrogen atom, dictates its reactivity. chemsrc.com This makes the ring susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions, while electrophilic substitution occurs with more difficulty at the C-3 position. ontosight.ai Modern synthetic strategies, such as the direct functionalization of carbon-hydrogen (C-H) bonds, have further expanded the ability to create highly tailored and complex pyridine-based molecules. clockss.org

The influence of pyridine derivatives extends significantly into material science. These compounds are integral to the development of advanced materials, including polymers, dyes, and functional nanomaterials. ontosight.aichemicalbook.com The incorporation of pyridine units into larger molecular structures can enhance the electronic and optical properties of materials. chemsrc.com For instance, related terpyridine derivatives are employed in the construction of metal-organic frameworks (MOFs), which can exhibit valuable properties like photoluminescence and electrical conductivity, highlighting the potential of pyridine-based systems in creating new functional materials. researchgate.net

Overview of 2,4-Dimethyl-6-phenylpyridine within the Substituted Pyridine Landscape

Within the broad and diverse family of substituted pyridines, 2,4-Dimethyl-6-phenylpyridine (CAS Number: 27068-65-1) emerges as a noteworthy compound. chemsrc.comchemicalbook.comepa.gov It features a central pyridine ring substituted with two methyl groups at the 2 and 4 positions and a phenyl group at the 6 position. This specific substitution pattern places it among the many polysubstituted pyridines that are subjects of interest in chemical research.

While extensive research has been conducted on the broader class of substituted pyridines, including its isomers like 2,6-Dimethyl-4-phenylpyridine, 2,4-Dimethyl-6-phenylpyridine is specifically recognized as a useful compound for research purposes. Its presence in the literature indicates its role as a reference compound and a building block in synthetic chemistry. For example, research dating back to 1995 describes the synthesis of a derivative, 2,4-Dimethyl-6-phenylpyridine-3-carbaldehyde, from 6H-1,2-oxazines, illustrating the parent compound's place within established synthetic pathways. clockss.org Furthermore, it has been used as a reference molecule in the conformational studies of more complex structures known as nPyridinophanes, where its spectral data provides a baseline for analyzing ring strain in these larger systems. psu.edu

The study of 2,4-Dimethyl-6-phenylpyridine and its derivatives contributes to the fundamental understanding of structure-property relationships in heterocyclic systems. The arrangement of its methyl and phenyl substituents influences its steric and electronic properties, which in turn dictates its reactivity and potential applications as an intermediate in the synthesis of more complex molecules. While often studied alongside its numerous isomers and related structures, 2,4-Dimethyl-6-phenylpyridine holds its own distinct position in the landscape of chemical synthesis and structural analysis.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAWNRLOJMKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345262 | |

| Record name | 2,4-Dimethyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27068-65-1 | |

| Record name | 2,4-Dimethyl-6-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27068-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethyl 6 Phenylpyridine and Analogues

Established Routes to Polysubstituted Pyridines

The synthesis of polysubstituted pyridines is built upon a foundation of classic and modern organic reactions. These methods provide general access to a wide variety of pyridine (B92270) derivatives.

First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine synthesis is a robust and versatile multicomponent reaction for preparing dihydropyridines, which are subsequently oxidized to pyridines. wikipedia.org The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be readily oxidized to the corresponding aromatic pyridine, with aromatization being the thermodynamic driving force. wikipedia.org

The versatility of the Hantzsch synthesis has led to numerous modifications, allowing for the creation of a diverse library of substituted pyridines. nih.gov These protocols have been optimized to improve yields, shorten reaction times, and employ more environmentally benign conditions, such as using water as a solvent or microwave irradiation. wikipedia.org For the synthesis of 2,4,6-trisubstituted pyridines, the reaction can be adapted by using appropriate β-dicarbonyl compounds. youtube.com

Table 1: Selected Catalysts and Conditions in Modified Hantzsch Syntheses

| Catalyst/Promoter | Oxidant | Solvent/Conditions | Key Advantage |

| Cerium (IV) Ammonium Nitrate (CAN) | Inherent to catalyst | Aqueous Medium | Green chemistry approach |

| Ionic Liquids | Various | Room Temperature | Non-toxic, recyclable catalyst system |

| No Catalyst | Air (O₂) | Solvent-free, Microwave | High atom economy, rapid |

| PET@UiO-66 vial surface | TBHP | THF, 60 °C | Reusable, stable catalytic surface |

Cycloaddition reactions offer a powerful and atom-economical strategy for constructing the six-membered pyridine ring in a single step. These reactions form multiple carbon-carbon and carbon-nitrogen bonds simultaneously.

Two primary cycloaddition strategies are employed:

[4+2] Cycloadditions (Hetero-Diels-Alder Reactions): In this approach, a 1-azadiene (a four-atom, nitrogen-containing component) reacts with a two-carbon dienophile (like an alkyne or alkene) to form a dihydropyridine (B1217469) intermediate, which then aromatizes. acsgcipr.org Inverse-electron-demand Diels-Alder reactions are particularly successful, often involving electron-poor dienes such as 1,2,4-triazines. The initial cycloadduct typically expels a small, stable molecule like nitrogen gas to facilitate aromatization. acsgcipr.org

[2+2+2] Cycloadditions: This method involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and one nitrile molecule. acsgcipr.org This reaction is a highly efficient way to assemble complex pyridines. Various transition metals, including cobalt, rhodium, and iridium, can catalyze this transformation, with the specific catalyst influencing the regioselectivity of the product.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. semanticscholar.org This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. semanticscholar.org

The Hantzsch synthesis is a classic example of an MCR. semanticscholar.org Beyond this, numerous other MCRs have been developed to access pyridine scaffolds. For instance, an efficient protocol for synthesizing 2,4,6-triaryl pyridines utilizes commercially available aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation. nih.gov Lewis acids can play a crucial role in directing the reaction pathway in such MCRs. nih.gov Another approach uses benzyl (B1604629) alcohol, acetophenones, and ammonium acetate in the presence of an oxidant to form 2,4,6-trisubstituted pyridines. acs.org These methods highlight the power of MCRs to create highly substituted pyridines in a convergent and efficient manner.

Targeted Synthesis of 2,4-Dimethyl-6-phenylpyridine

While general methods provide a toolbox for pyridine synthesis, specific strategies can be employed for the targeted construction of 2,4-Dimethyl-6-phenylpyridine. These routes often adapt the established methodologies with carefully chosen starting materials.

A plausible and direct approach to synthesizing 2,4-Dimethyl-6-phenylpyridine is through a one-pot multicomponent reaction analogous to the Hantzsch synthesis. This reaction would likely involve the condensation of three key components:

An aldehyde: Benzaldehyde, to provide the phenyl group at the C6 position.

A β-dicarbonyl compound: Acetylacetone (2,4-pentanedione), which would provide the two methyl groups (at C2 and C4) and the carbon backbone for C3 and C5.

A nitrogen source: Ammonium acetate, to provide the nitrogen atom for the pyridine ring.

The reaction proceeds through the formation of intermediates that ultimately cyclize and dehydrate. The resulting dihydropyridine intermediate is then oxidized in situ or in a separate step to yield the final aromatic product, 2,4-Dimethyl-6-phenylpyridine. Various catalysts and oxidants, such as those used in modern Hantzsch-type reactions, could be employed to optimize this transformation. acs.orgsemanticscholar.org

An alternative strategy to de novo ring synthesis is the regioselective functionalization of a pre-existing, simpler pyridine scaffold. This approach involves adding the required substituents to the ring in a controlled manner. For the synthesis of 2,4-Dimethyl-6-phenylpyridine, this could theoretically be achieved in two ways:

Phenylation of 2,4-lutidine: Starting with commercially available 2,4-dimethylpyridine (B42361) (2,4-lutidine), a phenyl group could be introduced at the C6 position. This would require a C-H activation/functionalization reaction that is highly selective for the sterically accessible C6 position.

Methylation of a phenylpyridine: One could start with a 2-methyl-6-phenylpyridine (B1362071) or 4-methyl-6-phenylpyridine and introduce the second methyl group at the desired position.

These C-H functionalization reactions are a frontier in organic chemistry and often require specialized catalysts (e.g., palladium or rhodium-based) and directing groups to achieve the necessary regioselectivity.

Photochemical methods, which use light to initiate chemical reactions, offer unique pathways for the functionalization of heterocycles like pyridine. These reactions often proceed through radical intermediates.

In the context of 2,4-Dimethyl-6-phenylpyridine, a photochemical strategy could be envisioned for the final methylation step. For example, starting with 2-methyl-6-phenylpyridine, a photochemical Minisci-type reaction could potentially introduce a methyl group at the C4 position. This would involve the light-induced generation of a methyl radical from a suitable precursor, which would then add to the protonated pyridine ring. A key challenge in such an approach is controlling the regioselectivity of the radical addition, as reactions at both the C2 and C4 positions are often competitive.

Derivatization from Dihydropyridine Precursors

One of the well-established routes to substituted pyridines, including 2,4-dimethyl-6-phenylpyridine, involves the synthesis and subsequent aromatization of dihydropyridine precursors. The Hantzsch dihydropyridine synthesis, first reported in 1882, provides a versatile method for constructing the dihydropyridine ring system, which can then be oxidized to the corresponding pyridine.

The synthesis of the dihydropyridine precursor to 2,4-dimethyl-6-phenylpyridine can be achieved through a three-component condensation reaction. For instance, the Hantzsch condensation of an appropriate aldehyde (such as benzaldehyde), a β-ketoester (like ethyl acetoacetate), and a source of ammonia (or an enamine) yields the corresponding 1,4-dihydropyridine. researchgate.netnih.gov

Once the dihydropyridine is obtained, the crucial step is the aromatization to the pyridine ring. A variety of oxidizing agents and methods can be employed for this transformation. mdpi.com The choice of oxidant can influence the reaction conditions and the yield of the final pyridine product. Common oxidants include nitric acid, manganese dioxide, and potassium permanganate. More recent and milder methods have also been developed. For example, selenium dioxide has been used for the aromatization of 1,4-dihydropyridines at ambient temperature, affording high yields of the corresponding pyridines. researchgate.net Another eco-friendly approach utilizes pyritic ash as a catalyst for the oxidative aromatization of 1,4-dihydropyridine derivatives. mdpi.com

A one-pot synthesis strategy has also been developed, which combines C-H alkenylation, electrocyclization, and aromatization in a single sequence to produce highly substituted pyridines from alkynes and α,β-unsaturated imines, proceeding through dihydropyridine intermediates. nih.gov

The table below summarizes various oxidizing agents used for the aromatization of 1,4-dihydropyridines.

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

| Selenium Dioxide | Ambient Temperature | 87-98 | researchgate.net |

| Pyritic Ash | Reflux in Acetonitrile | 70-90 | mdpi.com |

| DDQ | - | Low (decomposition observed) | nih.gov |

Advanced Synthetic Techniques for Tailored 2,4-Dimethyl-6-phenylpyridine Derivatives

To further functionalize the 2,4-dimethyl-6-phenylpyridine scaffold and introduce a wide range of substituents, advanced synthetic techniques such as cross-coupling reactions and directed C-H activation have been employed. These methods offer high efficiency and selectivity for the synthesis of tailored derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. nih.gov

For the arylation of a pre-existing 2,4-dimethyl-6-phenylpyridine core, a halogenated derivative (e.g., a bromo- or chloro-substituted pyridine) is required. The Suzuki-Miyaura reaction can then be used to introduce various aryl or heteroaryl groups at specific positions on the pyridine ring. The use of dialkylbiaryl phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst, enabling the coupling of even challenging substrates like unactivated aryl chlorides. nih.gov

The general scheme for the Suzuki-Miyaura arylation of a substituted pyridine is as follows:

Substituted Pyridine-X + Ar-B(OH)₂ → Substituted Pyridine-Ar (where X = Cl, Br, I, OTf and Ar = aryl or heteroaryl)

This methodology has been successfully applied to the synthesis of a variety of 6-aryl-2,4-diaminopyrimidines and triazines, demonstrating its utility in constructing complex biaryl structures. researchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups. mdpi.comacademie-sciences.fr

Directed C-H Activation Methodologies

Directed C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of organic molecules. nih.govrsc.org This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. The pyridine nitrogen itself can act as a directing group, facilitating the functionalization of C-H bonds at the ortho-position of a phenyl substituent. nih.govresearchgate.net

For 2,4-dimethyl-6-phenylpyridine, the pyridine nitrogen can direct the activation of the C-H bonds at the ortho-positions of the phenyl ring. This allows for the introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties. Palladium is a commonly used catalyst for these transformations. rsc.org The catalytic cycle typically involves the formation of a cyclometalated intermediate, followed by oxidative addition, and reductive elimination to afford the functionalized product. nih.gov

Recent advancements have also demonstrated the ability to achieve remote C-H activation, allowing for the functionalization of meta-positions by employing specifically designed templates. acs.org This expands the scope of directed C-H activation beyond the traditional ortho-functionalization. The use of palladium pincer complexes has also been explored for direct arylation reactions. mdpi.com

The table below provides examples of directing groups and the positions they typically functionalize in pyridine derivatives.

| Directing Group | Position Functionalized | Catalyst System (Example) | Reference |

| Pyridine Nitrogen | ortho-C-H of phenyl ring | Pd(OAc)₂ | rsc.org |

| Removable Template | meta-C-H of arene | Pd(OAc)₂ | acs.org |

Iminophosphorane Chemistry in Pyridinophane Synthesis

Iminophosphoranes, also known as aza-ylides, are versatile reagents in organic synthesis, particularly in the construction of heterocyclic systems through the aza-Wittig reaction. researchgate.netsemanticscholar.org The reaction of an iminophosphorane with a carbonyl compound leads to the formation of an imine, which can then undergo further transformations to build complex molecular architectures.

The synthesis of pyridinophanes, which are bridged aromatic compounds containing a pyridine ring, can be envisioned using iminophosphorane chemistry. A synthetic strategy could involve the preparation of a 2,4-dimethyl-6-phenylpyridine derivative bearing both an iminophosphorane and a carbonyl group, connected by a suitable linker. An intramolecular aza-Wittig reaction would then lead to the formation of the pyridinophane ring system.

The synthesis of iminophosphoranes can be achieved through various methods, including the Staudinger reaction of phosphines with azides. uliege.be Recent developments have also explored electrochemical methods for the synthesis of iminophosphoranes. nih.gov The aza-Wittig reaction of iminophosphoranes with isocyanates or acyl chlorides can generate carbodiimides or imidoyl chlorides, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net While the direct application of this chemistry to the synthesis of pyridinophanes derived from 2,4-dimethyl-6-phenylpyridine is a specialized area, the fundamental principles of iminophosphorane reactivity provide a powerful tool for the construction of such constrained cyclic systems. organic-chemistry.org

Reaction Mechanisms and Reactivity of 2,4 Dimethyl 6 Phenylpyridine

Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Core

The reactivity of the pyridine core in 2,4-Dimethyl-6-phenylpyridine is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which creates a π-deficient aromatic system. This inherent electronic property dictates the regioselectivity of both electrophilic and nucleophilic attacks. The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) and resembles a highly deactivated benzene ring, such as nitrobenzene. uoanbar.edu.iq Conversely, it displays a heightened reactivity towards nucleophiles. uoanbar.edu.iq

Electrophilic Attack: Electrophilic aromatic substitution on the pyridine ring is a challenging transformation that typically requires harsh reaction conditions. uoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophiles by inductive electron withdrawal and by protonation or coordination with the electrophile's catalyst (a Lewis acid), which further increases the ring's electron deficiency. In substituted pyridines like 2,4-Dimethyl-6-phenylpyridine, the directing effects of the substituents come into play. The methyl groups at positions 2 and 4 are electron-donating, which slightly counteracts the deactivating effect of the nitrogen. Electrophilic attack is predicted to occur at the positions of highest electron density, which are the C-3 and C-5 positions. uoanbar.edu.iq The phenyl group at the 6-position primarily exerts an inductive-withdrawing effect on the pyridine core, further deactivating it. Therefore, electrophilic substitution, when forced, would preferentially occur at the C-3 or C-5 positions.

Nucleophilic Attack: The pyridine core is inherently activated towards nucleophilic attack, particularly at the α (C-2, C-6) and γ (C-4) positions, which are the most electron-deficient. uoanbar.edu.iq In 2,4-Dimethyl-6-phenylpyridine, these positions are occupied by substituents. However, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present at one of these activated positions. More commonly, the pyridine nitrogen itself acts as a nucleophile. The lone pair of electrons on the nitrogen atom is available for sharing with acids or electrophiles, making the compound basic and allowing it to act as a ligand in coordination chemistry. uoanbar.edu.iq The nucleophilicity of the nitrogen can be compared to other pyridine derivatives; for instance, the oxygen atom in pyridine-N-oxides is generally more nucleophilic than the nitrogen atom in the corresponding pyridine. acs.org

The general mechanism for nucleophilic aromatic substitution involves the formation of a negatively charged intermediate known as a Meisenheimer complex. unibo.it The stability of this intermediate determines the feasibility and regioselectivity of the reaction.

Table 1: Predicted Regioselectivity of Reactions at the Pyridine Core

| Reaction Type | Reactive Positions | Rationale |

|---|---|---|

| Electrophilic Substitution | C-3, C-5 | Highest electron density in the π-deficient ring. uoanbar.edu.iq |

| Nucleophilic Substitution | C-2, C-4, C-6 | Most electron-deficient positions, activated by the nitrogen atom. uoanbar.edu.iq |

Radical Pathways and Their Impact on Functionalization

Radical reactions provide alternative pathways for the functionalization of pyridine rings, often under milder conditions than traditional electrophilic substitutions. These mechanisms can involve the generation of pyridine-centered radicals or the reaction of the pyridine with external radical species. For instance, nickel-terpyridine complexes, which share the pyridine motif, have been shown to participate in radical-mediated cross-coupling reactions. mdpi.com

In the context of 2,4-Dimethyl-6-phenylpyridine, radical pathways could be initiated through several methods, including the use of radical initiators or photoredox catalysis. A potential reaction is the Minisci reaction, which involves the addition of a radical to the protonated pyridine ring. This reaction is highly regioselective for the C-2 and C-4 positions. Given that these positions are substituted in 2,4-Dimethyl-6-phenylpyridine, such a reaction would be sterically hindered or would require functionalization of the existing methyl groups.

Another possibility involves the generation of a radical on the phenyl or methyl substituents, followed by intramolecular cyclization or intermolecular reactions. The stability of radical intermediates follows the trend: tertiary > secondary > primary. youtube.com A radical formed at the benzylic position of the phenyl group or on the methyl groups would be stabilized and could serve as a key intermediate for further functionalization away from the pyridine core itself.

The proposed mechanism for some nickel-catalyzed cross-coupling reactions involves the reduction of a Ni(II) complex to a Ni(I) or Ni(0) species, which can then react with an organic halide to produce an organic radical. mdpi.com This radical can then engage in subsequent reaction steps. The extended π-system of the pyridine ring is capable of stabilizing radical-anionic forms, which can be represented as either a Ni(II) center bound to a radical-anionic ligand or a formal Ni(I) complex. mdpi.com

Substituent Effects on Reaction Outcomes

The substituents on the pyridine ring—two methyl groups and one phenyl group—have a profound influence on the reactivity and selectivity of reactions involving 2,4-Dimethyl-6-phenylpyridine.

2,4-Dimethyl Groups: The methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring, making it a slightly stronger base and more nucleophilic compared to unsubstituted pyridine. This increased electron density can also facilitate electrophilic substitution, although the reaction remains challenging. uoanbar.edu.iq However, the primary effect of the methyl groups at the activated C-2 and C-4 positions is steric hindrance, which can block or slow down the approach of nucleophiles or other reagents to these sites and to the adjacent nitrogen atom.

6-Phenyl Group: The phenyl group is generally considered to be electron-withdrawing by induction but can donate or withdraw electrons via resonance depending on the reaction type. Its presence at an α-position (C-6) contributes to the steric crowding around the nitrogen atom. The π-system of the phenyl ring can also engage in π-π stacking interactions, influencing the molecule's aggregation and solid-state structure. researchgate.net

Table 2: Influence of Substituents on the Reactivity of the Pyridine Ring

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Methyl | C-2, C-4 | Electron-donating (inductive) | Hindrance at α and γ positions | Increases basicity; sterically hinders attack at N, C-2, and C-4. |

Intermolecular Interactions and Self-Assembly Processes

The structure of 2,4-Dimethyl-6-phenylpyridine allows for various non-covalent interactions that can lead to the formation of supramolecular structures and self-assembly. These interactions are crucial in determining the compound's physical properties, such as its crystal packing and behavior in solution.

π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) facilitates π-π stacking interactions. These are attractive, non-covalent interactions between the electron clouds of aromatic rings. In the solid state, molecules of 2,4-Dimethyl-6-phenylpyridine can arrange themselves to maximize these interactions, often in a face-to-face or offset fashion. researchgate.net

Coordination-Driven Self-Assembly: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal ions. This interaction can be used to construct well-defined, discrete metallo-supramolecular architectures like metal-organic polyhedra (MOPs). nih.gov The geometry of the resulting assembly is dictated by the coordination preference of the metal ion and the steric profile of the ligand. The bulky substituents at the 2- and 6-positions would likely favor the formation of less-crowded complexes. The self-assembly process can sometimes be influenced by trace impurities, such as halides, which can act as catalysts by helping the system escape from kinetically trapped intermediate states to form the thermodynamically stable product. nih.gov

Hydrogen Bonding: While 2,4-Dimethyl-6-phenylpyridine itself cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., water, alcohols), C-H···N or O-H···N hydrogen bonds can form, influencing crystal packing and solubility. Weak intermolecular C-H···N interactions have been observed in the crystal structures of similar compounds. nih.gov

The interplay of these intermolecular forces governs the formation of ordered structures in the solid state and can lead to the development of materials with interesting photophysical or chemical properties.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Dimethyl-6-phenylpyridine |

| Benzene |

| Nitrobenzene |

| Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |

Structural Characterization and Conformational Analysis of 2,4 Dimethyl 6 Phenylpyridine

Spectroscopic Techniques in Molecular Architecture Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of compounds like 2,4-Dimethyl-6-phenylpyridine. Techniques such as X-ray diffraction provide a definitive view of the molecule's arrangement in the crystalline state, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its structure and behavior in solution.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic coordinates of a molecule in its solid state, offering unambiguous information about bond lengths, bond angles, and torsion angles. carleton.edu This method allows for the complete determination of the molecular geometry in the crystalline lattice.

While specific X-ray diffraction data for 2,4-Dimethyl-6-phenylpyridine is not available in the searched literature, studies on closely related compounds, such as Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, have been conducted. nih.govresearchgate.net For this related molecule, the crystal structure was determined to be monoclinic. nih.gov Such studies on analogous compounds underscore the utility of X-ray diffraction in establishing the foundational structural parameters of phenylpyridine systems. mdpi.com

NMR spectroscopy is a primary method for determining the structure of organic molecules in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the connectivity and stereochemistry of the molecule. rsc.org

For the isomeric compound, 2,6-Dimethyl-4-phenylpyridine, ¹H NMR data has been reported. nih.gov Although specific NMR spectral data for 2,4-Dimethyl-6-phenylpyridine was not found in the available literature, a theoretical analysis would predict distinct signals for the two methyl groups (at the 2- and 4-positions), the protons on the pyridine (B92270) ring, and the protons of the phenyl substituent, reflecting the molecule's asymmetry. The chemical shifts and coupling constants would be indicative of the electronic environment and spatial relationships between neighboring protons.

Geometric Parameters and Aromaticity Assessment

The geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles, are critical for understanding its stability, reactivity, and aromatic character.

The analysis of bond lengths and angles provides insight into the hybridization of atoms and the nature of the chemical bonds. In an aromatic pyridine ring, the carbon-carbon and carbon-nitrogen bond lengths are expected to be intermediate between single and double bonds, indicative of delocalized π-electrons.

While direct experimental values for 2,4-Dimethyl-6-phenylpyridine are not available, data from related structures can provide expected ranges. For instance, in a derivative of 1,4-dihydropyridine (B1200194), the N-C bond lengths in the central ring were found to be approximately 1.383 Å. mdpi.com In a fully aromatized phenylpyridine system, these bond lengths would be expected to be shorter. The bond angles within the pyridine and phenyl rings would be close to 120°, consistent with sp² hybridization.

In a related compound, Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the dihedral angle between the benzene (B151609) and pyridine rings was determined to be 75.51°. nih.govresearchgate.net For 2,4,6-triphenylpyridine, a non-planar conformation is adopted. znaturforsch.com Similarly, in 2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridine, the substituted benzene rings are rotated by 44° and 46° out of the plane of the central pyridine ring. znaturforsch.com For 2,4-Dimethyl-6-phenylpyridine, steric interactions between the ortho-protons of the phenyl group and the substituents on the pyridine ring would likely lead to a non-planar conformation with a significant dihedral angle. The planarity of the individual pyridine and phenyl rings is expected to be high, as is typical for aromatic systems. nih.gov

Conformational Isomerism and Dynamics

Conformational isomerism in 2,4-Dimethyl-6-phenylpyridine would primarily involve rotation around the single bond connecting the phenyl and pyridine rings. The energy barrier to this rotation would be influenced by the steric hindrance between the ortho-protons of the phenyl ring and the methyl group at the 6-position of the pyridine ring.

Computational studies on related molecules like 2-phenylpyridine (B120327) have shown that the twisted conformation is the most stable. researchgate.net It is expected that 2,4-Dimethyl-6-phenylpyridine would also exist as a pair of atropisomers if the rotational barrier is high enough, though this is less likely without bulky substituents in the ortho positions of the phenyl ring. The dynamic nature of this rotation in solution could be studied using variable-temperature NMR experiments.

Investigation of Dynamic Processes in Solution

The torsional barriers of 2-arylpyridines have been investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. researchgate.net For 2-phenylpyridine, the rotational energy barrier is estimated to be up to 5 kcal/mol. researchgate.net This barrier arises from the steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyridine ring, as well as the partial double bond character of the inter-ring C-C bond due to π-conjugation.

In the case of 2,4-Dimethyl-6-phenylpyridine, the presence of a methyl group at the 6-position of the pyridine ring, ortho to the phenyl substituent, is expected to significantly increase the rotational barrier compared to 2-phenylpyridine. The steric repulsion between this methyl group and the ortho hydrogens of the phenyl ring would be the primary contributor to this increased barrier. Conversely, the methyl group at the 4-position is not expected to have a substantial direct steric influence on the rotation around the phenyl-pyridine bond.

The conformation of substituted phenylpyridines in solution is a topic of considerable interest. Computational studies on 2-phenylpyridine suggest a twisted conformation in the ground state, with a dihedral angle of approximately 21° between the two rings. researchgate.net This is a result of the balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsions.

For comparison, the rotational energy barriers and dihedral angles for related biaryl systems are presented in the table below.

| Compound | Rotational Energy Barrier (kcal/mol) | Dihedral Angle (°) |

| Biphenyl | ~6.0 | ~44 |

| 2-Phenylpyridine | up to 5 | ~21 |

| Dimethyl biphenyl | up to 15 | - |

Data extrapolated from studies on related compounds. The exact values for 2,4-Dimethyl-6-phenylpyridine require specific experimental or computational investigation.

The dynamic processes in solution can be studied using variable temperature NMR spectroscopy. At low temperatures, the rotation around the C-C bond may be slow enough on the NMR timescale to allow for the observation of distinct signals for the non-equivalent protons of the phenyl ring. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals. The analysis of these temperature-dependent spectral changes allows for the determination of the activation energy for rotation.

Ring Strain and Distortion in Related Pyridinophane Systems

Information regarding the incorporation of the 2,4-Dimethyl-6-phenylpyridine moiety into pyridinophane systems and the resulting ring strain and distortion is not available in the provided search results.

Pyridinophanes are a class of cyclophanes where a pyridine ring is bridged by a chain of atoms. The length and nature of this bridge can impose significant strain on the pyridine ring, leading to distortions from its ideal planar geometry. These distortions can manifest as out-of-plane bending of the pyridine ring atoms and alterations in bond lengths and angles.

The study of such pyridinophane systems would provide valuable insights into the effects of steric hindrance and ring strain on the chemical and physical properties of the incorporated aromatic units.

Computational and Theoretical Investigations

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive search of scientific literature reveals a notable absence of specific studies focused on the Hirshfeld surface analysis of 2,4-Dimethyl-6-phenylpyridine. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts and the nature of intermolecular forces such as hydrogen bonds and van der Waals interactions. scirp.orgresearchgate.net

While the methodology of Hirshfeld surface analysis is well-established and has been applied to a wide variety of organic compounds to understand their supramolecular chemistry, specific research applying this technique to 2,4-Dimethyl-6-phenylpyridine could not be located in the available scientific literature. Such an investigation would be valuable to elucidate the packing motifs and dominant intermolecular forces governing the solid-state structure of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Similarly, a thorough review of existing research indicates a lack of published molecular dynamics (MD) simulations specifically investigating the dynamic behavior of 2,4-Dimethyl-6-phenylpyridine. MD simulations are a computational tool used to study the physical movement of atoms and molecules over time, providing a detailed understanding of the conformational dynamics, stability, and interaction of molecules in various environments.

These simulations can be employed to explore biomolecular stability, ligand-protein interactions, and the behavior of materials at an atomic level. researchgate.net For instance, MD simulations have been used to investigate the behavior of different polymer blends and to study the binding affinity of newly synthesized compounds with biological targets. rsc.orgsciepub.com The methodology often involves creating a simulation box with the molecule of interest and a solvent, and then solving Newton's equations of motion for the system over a defined period.

Although the tools and frameworks for performing molecular dynamics simulations, including the use of machine learning force fields to enhance efficiency, are continually advancing arxiv.org, there are no specific studies in the public domain that have applied these methods to 2,4-Dimethyl-6-phenylpyridine. Future research utilizing MD simulations could provide significant insights into the conformational flexibility of this molecule, its interactions with solvents, and its potential behavior in biological systems.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Highly Substituted Pyridines

The synthesis of polysubstituted pyridines, including 2,4-Dimethyl-6-phenylpyridine, is a cornerstone of modern organic chemistry. While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses have been foundational, the future of pyridine (B92270) synthesis lies in the development of more efficient, sustainable, and versatile methodologies. hzdr.de Recent advancements in multicomponent reactions (MCRs) and catalytic processes are paving the way for the streamlined construction of complex pyridine frameworks. mdpi.comresearchgate.netrsc.org

One of the most promising avenues is the expansion of MCRs, which allow for the one-pot synthesis of highly substituted pyridines from simple and readily available starting materials. researchgate.netnih.gov The application of nanocatalysts in these reactions has shown considerable promise in enhancing reaction rates, improving yields, and facilitating catalyst recovery and reuse. mdpi.comrsc.org Future research will likely focus on the development of novel nanocatalyst systems specifically tailored for the regioselective synthesis of asymmetrically substituted pyridines like 2,4-Dimethyl-6-phenylpyridine.

A comparative overview of traditional versus emerging synthetic strategies for substituted pyridines is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines

| Methodology | Advantages | Disadvantages | Potential for 2,4-Dimethyl-6-phenylpyridine Synthesis |

|---|---|---|---|

| Classical Condensations (e.g., Hantzsch) | Well-established, readily available starting materials. | Often require harsh reaction conditions, limited functional group tolerance. hzdr.de | Foundational, but less efficient for specific substitution patterns. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. researchgate.netrsc.org | Can sometimes lead to mixtures of products, requiring careful optimization. | High potential for streamlined, one-pot synthesis from simple precursors. |

| Catalytic C-H Functionalization | High atom economy, modular, avoids pre-functionalization. nih.gov | Catalyst cost and sensitivity can be a concern, regioselectivity control is crucial. | Promising for late-stage modification and direct synthesis from simpler pyridines. |

| [4+2] Cycloadditions | Provides access to a wide range of substitution patterns. researchgate.net | Can require specialized precursors and reaction conditions. | A versatile approach for constructing the pyridine ring with desired substituents. |

Exploration of Advanced Catalytic Applications

Pyridine derivatives are ubiquitous as ligands in transition-metal catalysis due to their strong N-donor properties and tunable electronic and steric profiles. mdpi.commdpi.com The specific substitution pattern of 2,4-Dimethyl-6-phenylpyridine makes it an intriguing candidate for the development of novel catalytic systems. The presence of the phenyl group at the 6-position and methyl groups at the 2- and 4-positions can influence the coordination geometry and reactivity of a metal center in unique ways.

Future research is expected to explore the use of 2,4-Dimethyl-6-phenylpyridine as a ligand in a variety of catalytic transformations. For instance, palladium complexes bearing this ligand could be investigated for their efficacy in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netresearchgate.net The steric bulk of the methyl groups could potentially enhance the stability and activity of the catalyst.

Moreover, the development of chiral pyridine derivatives as ligands for asymmetric catalysis is a rapidly growing field. chim.itacs.orgresearchgate.net While 2,4-Dimethyl-6-phenylpyridine itself is achiral, it can serve as a scaffold for the synthesis of chiral ligands through functionalization of the methyl or phenyl groups. Such chiral ligands could find applications in enantioselective hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The potential catalytic applications for complexes of 2,4-Dimethyl-6-phenylpyridine are summarized in Table 2.

Table 2: Potential Catalytic Applications of 2,4-Dimethyl-6-phenylpyridine Complexes

| Catalytic Reaction | Metal Center | Rationale for Using 2,4-Dimethyl-6-phenylpyridine Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium, Nickel | The N-donor atom can stabilize the metal center, while the substituents can tune the electronic properties and steric environment of the catalyst. researchgate.netresearchgate.net |

| Heck and Sonogashira Couplings | Palladium | The ligand can influence the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Chiral derivatives of the ligand could induce high enantioselectivity in the reduction of prochiral substrates. chim.itresearchgate.net |

| Polymerization | Various Transition Metals | The ligand can control the stereochemistry and molecular weight of the resulting polymers. |

Rational Design of Next-Generation Ligands and Materials

The unique photophysical and electronic properties of phenylpyridine derivatives have made them key components in the development of advanced materials, particularly in the field of organic light-emitting diodes (OLEDs). wikipedia.org The rational design of new ligands based on the 2,4-Dimethyl-6-phenylpyridine scaffold could lead to the creation of next-generation materials with tailored properties.

One promising area of research is the development of novel emissive materials for OLEDs. By incorporating 2,4-Dimethyl-6-phenylpyridine into cyclometalated iridium(III) or platinum(II) complexes, it may be possible to fine-tune the emission color, quantum efficiency, and stability of the resulting phosphorescent emitters. researchgate.net The substitution pattern on the pyridine ring can significantly impact the energy levels of the frontier molecular orbitals and, consequently, the photophysical properties of the complex.

Furthermore, the principles of supramolecular chemistry can be applied to design and synthesize novel materials based on 2,4-Dimethyl-6-phenylpyridine. mdpi.comnih.govsemanticscholar.orgnih.gov The pyridine nitrogen provides a hydrogen bond acceptor site, while the phenyl group can participate in π-π stacking interactions. These non-covalent interactions can be exploited to construct well-defined supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and liquid crystals. These materials could have applications in areas such as gas storage, separation, and sensing.

The potential applications of materials derived from 2,4-Dimethyl-6-phenylpyridine are outlined in Table 3.

Table 3: Potential Material Applications of 2,4-Dimethyl-6-phenylpyridine Derivatives

| Material Type | Key Features | Potential Applications |

|---|---|---|

| OLED Emitters | Tunable photophysical properties, high quantum efficiency. | High-efficiency displays and solid-state lighting. |

| Supramolecular Assemblies | Self-assembly through non-covalent interactions, porous structures. mdpi.comnih.govsemanticscholar.orgnih.gov | Gas storage and separation, sensing, catalysis. |

| Liquid Crystals | Anisotropic properties, responsiveness to external stimuli. | Optical switches, displays, sensors. |

| Coordination Polymers | Ordered and crystalline structures, tunable porosity. | Catalysis, gas separation, drug delivery. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. chemrxiv.orgnih.gov Advanced computational approaches, including density functional theory (DFT) and machine learning (ML), are poised to play a crucial role in accelerating the discovery and development of new applications for 2,4-Dimethyl-6-phenylpyridine.

DFT calculations can provide valuable insights into the electronic structure, geometry, and reactivity of 2,4-Dimethyl-6-phenylpyridine and its metal complexes. researchgate.netresearchgate.net These calculations can be used to predict spectroscopic properties, rationalize reaction outcomes, and guide the design of new catalysts and materials. For example, time-dependent DFT (TD-DFT) can be employed to predict the absorption and emission spectra of potential OLED emitters, thereby facilitating the in silico screening of candidate molecules.

In recent years, machine learning has emerged as a powerful tool for predicting molecular properties from large datasets. ulster.ac.uknih.govresearch.googlenih.govnih.gov By training ML models on existing experimental and computational data for pyridine derivatives, it is possible to develop predictive models for properties such as catalytic activity, biological activity, and material performance. These models can then be used to rapidly screen virtual libraries of compounds based on the 2,4-Dimethyl-6-phenylpyridine scaffold, identifying promising candidates for experimental investigation.

The application of various computational methods to the study of 2,4-Dimethyl-6-phenylpyridine is summarized in Table 4.

Table 4: Advanced Computational Approaches for Studying 2,4-Dimethyl-6-phenylpyridine

| Computational Method | Information Obtained | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energies, spectroscopic properties. researchgate.netresearchgate.net | Guiding ligand design, predicting catalytic activity, understanding reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption and emission spectra. | Designing new phosphorescent emitters for OLEDs. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions, solvation effects. | Studying the behavior of ligands and materials in different environments. |

| Machine Learning (ML) | Predictive models for various properties (e.g., activity, toxicity, material performance). ulster.ac.uknih.govresearch.googlenih.govnih.gov | High-throughput virtual screening, quantitative structure-activity relationship (QSAR) studies. |

Q & A

Basic: What safety protocols are recommended for handling 2,4-Dimethyl-6-phenylpyridine given limited toxicological data?

Answer:

Due to incomplete toxicological characterization (acute/chronic toxicity, ecotoxicity), researchers must adhere to stringent safety measures:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Exposure Mitigation: Avoid inhalation, skin contact, and ingestion. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .

- Storage: Keep in a cool, dry, ventilated area away from incompatible materials (strong acids/bases, oxidizers) .

- Emergency Planning: Maintain spill kits with inert adsorbents (e.g., vermiculite) and ensure access to eyewash stations .

Basic: What synthetic routes are effective for producing 2,4-Dimethyl-6-phenylpyridine, and how can yields be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. Key steps include:

- Reaction Conditions: Use anhydrous dichloromethane with sodium hydroxide for deprotonation, followed by reflux (e.g., 24 hours at 60°C) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Recrystallization in ethanol may enhance crystalline yield .

- Yield Optimization: Monitor steric hindrance from the phenyl group; adjust stoichiometry of methylating agents (e.g., methyl iodide) to reduce byproducts .

Basic: Which analytical techniques are most reliable for characterizing 2,4-Dimethyl-6-phenylpyridine?

Answer:

- Structural Confirmation: Use -NMR (aromatic protons: δ 7.2–8.5 ppm; methyl groups: δ 2.1–2.5 ppm) and -NMR .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) or GC-MS (retention time calibration against NIST standards) .

- Elemental Analysis: Validate molecular formula via combustion analysis (C, H, N) to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:

- Reproducibility Checks: Replicate experiments under controlled conditions (temperature, solvent grade) to identify methodological variability .

- Computational Validation: Use DFT calculations (e.g., Gaussian) to predict logP (lipophilicity) and compare with experimental solubility data .

- Interlaboratory Collaboration: Share raw data (NMR spectra, chromatograms) to harmonize interpretations .

Advanced: What experimental designs are recommended to assess the compound’s stability under varying conditions?

Answer:

- Stress Testing: Expose samples to heat (40–80°C), UV light, and humidity (75% RH) for 1–4 weeks. Monitor degradation via TLC or HPLC .

- Incompatibility Screening: Test reactivity with common reagents (e.g., HCl, KMnO) using calorimetry to detect exothermic reactions .

- Long-Term Stability: Store aliquots at –20°C, 4°C, and RT. Analyze monthly for decomposition products (e.g., phenylpyridine derivatives) .

Advanced: How can computational methods predict the reactivity of 2,4-Dimethyl-6-phenylpyridine in novel reactions?

Answer:

- Molecular Modeling: Employ docking studies (AutoDock Vina) to explore interactions with catalytic sites (e.g., transition metal complexes) .

- Reaction Pathway Analysis: Use DFT (B3LYP/6-31G*) to calculate activation energies for proposed mechanisms (e.g., electrophilic substitution) .

- QSAR Studies: Corrogate substituent effects (methyl groups) on reactivity using Hammett parameters .

Advanced: What strategies mitigate risks when scaling up synthesis in academic labs?

Answer:

- Batch Size Limitation: Start with ≤10 g batches to manage exothermic risks; use jacketed reactors for temperature control .

- Waste Management: Neutralize acidic/byproduct streams with NaHCO before disposal .

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and minimize impurities .

Basic: How should researchers validate compound purity in absence of commercial reference standards?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.